molecular formula C15H15FN6O2 B2769118 (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 303146-23-8

(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No. B2769118
CAS RN: 303146-23-8
M. Wt: 330.323
InChI Key: QOVUJDBECGTHGK-UHFFFAOYSA-N
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Description

The compound (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also contains a fluorophenoxy group, which suggests that it may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing nitrogen atoms . The 4-fluorophenoxy group is a phenyl ring with a fluorine atom and an ether linkage .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of the fluorine atom could make it a potential electrophile, while the nitrogen atoms in the triazolo[1,5-a]pyrimidine core could potentially act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a fluorine atom could influence its polarity, while the nitrogen atoms in the triazolo[1,5-a]pyrimidine core could potentially form hydrogen bonds .

Scientific Research Applications

Rearrangement and Synthesis

  • Triazolopyrimidines, closely related to the compound , have been synthesized through rearrangement processes. For instance, the reduction of [1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with NaBH4 in the presence of V2O5 at room temperature led to the formation of triazolo[4,3-a]pyrimidines (Lashmanova et al., 2019).

Antimicrobial and Herbicidal Applications

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a wide spectrum of vegetation at low application rates (Moran, 2003).
  • New pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate showed antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Anticancer Applications

  • A series of triazolopyrimidines, structurally similar to the mentioned compound, were synthesized and evaluated as anticancer agents. They showed unique mechanisms of tubulin inhibition, different from those of paclitaxel and vincas, and were effective in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Molecular and Structural Analysis

  • Spectral, DFT/B3LYP, and molecular docking analyses on similar compounds, such as ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, provided insights into their molecular structure and potential inhibitor properties for cancer treatment (Sert et al., 2020).

Anticonvulsant Activities

  • Substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, structurally related to the compound, were synthesized and screened for anticonvulsant activity, showing promising results in various models (Wang et al., 2015).

Future Directions

The compound (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide and related compounds could be interesting targets for future research, given their complex structures and potential biological activities . Further studies could focus on their synthesis, characterization, and exploration of their biological activities.

properties

IUPAC Name

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-11(16)4-6-12)13-7-8-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVUJDBECGTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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